molecular formula C27H26FN3O2S B2516086 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide CAS No. 451464-99-6

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide

Cat. No.: B2516086
CAS No.: 451464-99-6
M. Wt: 475.58
InChI Key: XJEDDCYQYIZPMR-UHFFFAOYSA-N
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Description

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone structure. The introduction of the 2-fluorobenzylthio group can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol derivative. The final step involves the coupling of the quinazolinone derivative with N-phenethylbutanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets. The phenethylbutanamide moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide: shares similarities with other quinazolinone derivatives, such as:

Uniqueness

The presence of the 2-fluorobenzylthio group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c28-23-13-6-4-11-21(23)19-34-27-30-24-14-7-5-12-22(24)26(33)31(27)18-8-15-25(32)29-17-16-20-9-2-1-3-10-20/h1-7,9-14H,8,15-19H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDDCYQYIZPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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